4-Isobutylpyridine

Description

Properties

IUPAC Name |

4-(2-methylpropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(2)7-9-3-5-10-6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACPXLKEEAMYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964002 | |

| Record name | 4-(2-Methylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4810-79-1 | |

| Record name | 4-(2-Methylpropyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4810-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isobutylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004810791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4810-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Methylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isobutylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Isobutylpyridine: Chemical Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Isobutylpyridine, a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. We will delve into its fundamental chemical properties, synthesis, reactivity, and burgeoning applications, particularly within the realm of drug discovery and development. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable insights and detailed methodologies.

Core Molecular Attributes of this compound

This compound, also known as pyridine, 4-(2-methylpropyl), is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with an isobutyl group at the fourth position.

Chemical Formula: C₉H₁₃N[1]

Molecular Weight: 135.21 g/mol

CAS Registry Number: 4810-79-1[1]

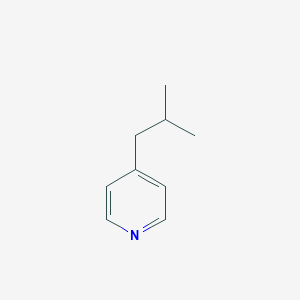

Structural Representation

The structural formula of this compound is fundamental to understanding its chemical behavior. The pyridine ring, an aromatic heterocycle, imparts specific electronic properties, while the isobutyl group introduces steric and lipophilic characteristics.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, predicting its behavior in various solvents, and understanding its pharmacokinetic profile in potential drug candidates.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | |

| Boiling Point | 200-201 °C at 760 mmHg (est.) | The Good Scents Company |

| Flash Point | 69.2 °C (156.6 °F) - closed cup (est.) | The Good Scents Company |

| Vapor Pressure | 0.468 mmHg at 25 °C (est.) | The Good Scents Company |

| Solubility | Soluble in alcohol. Water solubility: 7813 mg/L at 25 °C (est.) | The Good Scents Company |

| logP (o/w) | 2.702 (est.) | The Good Scents Company |

| Appearance | Colorless to pale yellow clear liquid (est.) | The Good Scents Company |

Synthesis of this compound

The synthesis of 4-alkylpyridines, including this compound, can be approached through various synthetic strategies. A common and versatile method involves the condensation of aldehydes or ketones with a source of ammonia.

General Synthetic Approach: Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis, a classic method for preparing substituted pyridines, involves the condensation of an aldehyde, a β-ketoester, and ammonia.[2] While not a direct one-step synthesis for this compound, variations of this multicomponent reaction can be adapted.

A more direct conceptual approach for synthesizing this compound involves the reaction of isovaleraldehyde (3-methylbutanal) with a suitable C2-synthon and an ammonia source, followed by aromatization.

Caption: General synthetic pathway for 4-alkylpyridines.

Exemplary Experimental Protocol: Synthesis from Isovaleric Aldehyde and Cyanoacetamide

This protocol is a representative procedure for the synthesis of a 4-isobutyl-substituted pyridine derivative, which can be a precursor to or a close analog of this compound. The cyclocondensation of isovaleric aldehyde with cyanothioacetamide in the presence of an amine catalyst yields a substituted pyridine-2(1H)-thione.[3]

Materials:

-

Isovaleric aldehyde

-

Cyanothioacetamide

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isovaleric aldehyde (1 equivalent) and cyanothioacetamide (1 equivalent) in absolute ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6.

-

Extraction: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the purified 4-isobutyl-substituted pyridine derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained spectra should be compared with literature data for analogous compounds.

Chemical Reactivity and Functionalization

The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring and the alkyl substituent. The nitrogen atom can act as a base or a nucleophile, while the pyridine ring is generally deactivated towards electrophilic aromatic substitution but susceptible to nucleophilic attack. The isobutyl group offers sites for radical functionalization.

C-H Functionalization of the Alkyl Side Chain

A key area of research is the selective functionalization of the C-H bonds of the isobutyl group, which allows for the introduction of new functional groups and the creation of more complex molecules. This can be achieved through the formation of alkylidene dihydropyridine (ADHP) intermediates.[4]

Caption: C-H functionalization via an ADHP intermediate.

This "soft enolization" approach allows for the generation of a nucleophilic ADHP that can react with various electrophiles, enabling diversification at the benzylic-like position of the isobutyl group.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the pyridine ring and the protons of the isobutyl group. The aromatic protons will appear as two sets of doublets in the downfield region (typically δ 7.0-8.5 ppm). The isobutyl group will exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the four carbons of the isobutyl group. The chemical shifts will be indicative of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the alkyl group (below 3000 cm⁻¹).

-

C=C and C=N stretching vibrations of the pyridine ring (in the 1600-1400 cm⁻¹ region).

-

C-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern will be characteristic of the loss of alkyl fragments from the isobutyl side chain. A prominent peak is often observed at m/z = 92, corresponding to the loss of a propyl radical ([M-43]⁺), which represents the benzylic-like cleavage.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[5][6] The inclusion of an isobutyl group can modulate the lipophilicity, metabolic stability, and binding interactions of a drug candidate.

While specific blockbuster drugs containing the this compound moiety are not widely publicized, its structural motif is of significant interest in the design of novel therapeutic agents across various disease areas, including:

-

CNS Disorders: The lipophilic nature of the isobutyl group can enhance blood-brain barrier penetration, making it a desirable feature for CNS-acting drugs.

-

Oncology: Pyridine derivatives are known to exhibit anticancer properties, and the this compound scaffold can be used to develop novel kinase inhibitors or other targeted therapies.[6]

-

Inflammatory Diseases: The anti-inflammatory potential of pyridine-containing compounds is well-documented.

The synthetic accessibility and the potential for diverse functionalization make this compound an attractive building block for generating compound libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and a range of interesting chemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity, particularly at the alkyl side chain, offers numerous possibilities for derivatization. The presence of the pyridine ring, a key pharmacophore, makes this compound a valuable building block for the design and synthesis of novel drug candidates. As the demand for new and effective therapeutics continues to grow, the exploration of compounds like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

Dwivedi, A. R., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1165-1181. [Link]

-

Kaur, M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

-

Doan, B. (2022). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES (Master's thesis, York University). [Link]

- Dyachenko, V. D. (2004). Isovaleric Aldehyde in the Synthesis of 4-Isobutyl-Substituted Pyridine-2(1H)-thiones, 4H-Pyrans, and 1,3-Cyclohexadiene. Russian Journal of Organic Chemistry, 40(8), 1184-1188.

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-isobutyl pyridine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Isobutylpyridine: Properties, Reactivity, and Applications

This guide provides a comprehensive overview of the physical and chemical properties of 4-isobutylpyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental characteristics, reactivity profile, synthesis, and applications, offering field-proven insights and detailed methodologies.

Core Molecular and Physical Characteristics

This compound, also known as pyridine, 4-(2-methylpropyl)-, is a substituted pyridine with an isobutyl group at the 4-position of the pyridine ring.[1] This structural feature significantly influences its physical and chemical behavior.

Structural and General Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [2] |

| CAS Number | 4810-79-1 | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| IUPAC Name | 4-(2-methylpropyl)pyridine | [1][2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in synthesis, and biological interactions.

| Property | Value | Reference |

| Boiling Point | 200-201 °C at 760 mmHg (estimated) | |

| Solubility | Soluble in alcohol. Water solubility is estimated at 7813 mg/L at 25 °C. | [3] |

| logP (o/w) | 2.702 (estimated) | |

| Vapor Pressure | 0.468 mmHg at 25 °C (estimated) | |

| Flash Point | 69.2 °C (157 °F) TCC (estimated) |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and the pyridine ring protons.

-

Isobutyl group: A doublet for the six methyl protons (around 0.9 ppm), a multiplet for the methine proton (around 1.8-2.0 ppm), and a doublet for the methylene protons attached to the pyridine ring (around 2.5 ppm).

-

Pyridine ring: Two sets of doublets in the aromatic region, corresponding to the protons at the 2,6-positions (alpha to nitrogen, downfield, around 8.5 ppm) and the 3,5-positions (beta to nitrogen, upfield, around 7.1-7.3 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the isobutyl group carbons and the pyridine ring carbons.

-

Isobutyl group: Signals for the methyl carbons (around 22 ppm), the methine carbon (around 29 ppm), and the methylene carbon (around 45 ppm).

-

Pyridine ring: Signals for the C4 carbon (attached to the isobutyl group, around 158 ppm), the C2 and C6 carbons (around 150 ppm), and the C3 and C5 carbons (around 123 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the aromatic C-H stretching of the pyridine ring (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the isobutyl group (around 2850-2960 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region). A prominent peak around 1440 cm⁻¹ is characteristic of pyridine rings.[4]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 135. The fragmentation pattern would likely involve the loss of a methyl group (m/z 120) and the loss of a propyl group via cleavage at the benzylic position, leading to a prominent peak at m/z 92, corresponding to the pyridylmethyl cation. The fragmentation of 4-butylpyridine shows a base peak at m/z 93, which could be analogous for this compound.[5]

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by the electron-deficient nature of the pyridine ring and the presence of the isobutyl substituent.

Reactivity of the Pyridine Ring

-

Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 6-positions, due to the electron-withdrawing effect of the nitrogen atom. The isobutyl group at the 4-position does not significantly alter this preference.

-

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. When it does occur, it preferentially takes place at the 3- and 5-positions. The isobutyl group is a weak activating group and will direct incoming electrophiles to the positions ortho and para to itself (the 3- and 5-positions of the pyridine ring), thus reinforcing the inherent reactivity of the pyridine nucleus.

Reactivity of the Isobutyl Group

The isobutyl group can undergo reactions typical of alkylarenes. The methylene group attached to the pyridine ring is a "benzylic" position and exhibits enhanced reactivity.[6][7]

-

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the isobutyl group at the benzylic position.[6][8]

-

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS), can selectively introduce a halogen at the benzylic position.[6][7]

Caption: Reactivity pathways of this compound.

Synthesis of this compound

A common method for the synthesis of substituted pyridines is through condensation reactions. For instance, 4-isobutyl-substituted pyridine-2(1H)-thiones can be synthesized via the cyclocondensation of isovaleraldehyde with various C-H acidic compounds in the presence of amines.[9]

Experimental Protocol: General Synthesis of a 4-Alkylpyridine

This protocol describes a general method for the synthesis of a 4-alkylpyridine, which can be adapted for this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate pyrylium salt (1 equivalent) in 95% ethanol.

-

Cooling: Cool the mixture to -60°C using a dry ice/isopropyl alcohol bath.

-

Ammonia Addition: To the cooled slurry, add concentrated ammonium hydroxide (pre-cooled to -60°C) in one portion with vigorous stirring.

-

Reaction: Maintain the reaction mixture at -60°C for 30 minutes, then allow it to warm to -40°C and hold for 2 hours. The mixture should become a clear solution.

-

Warming: Allow the reaction to warm to room temperature spontaneously.

-

Workup: The reaction mixture is then subjected to extraction with an organic solvent (e.g., diethyl ether), followed by washing of the organic layer with brine.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-alkylpyridine.[10]

Caption: General workflow for 4-Alkylpyridine synthesis.

Applications in Drug Development

Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, with a vast number of approved drugs containing this heterocycle.[11] 4-Alkylpyridines, including this compound, serve as important intermediates in the synthesis of complex pharmaceutical agents.

A notable example is the use of a closely related compound, 4-(4-chlorobutyl)pyridine hydrochloride, as a key intermediate in the synthesis of Tirofiban .[12][13] Tirofiban is an antiplatelet drug used to prevent blood clots.[14] The synthesis involves the condensation of N-(butylsulfonyl)-L-tyrosine with 4-(4-chlorobutyl)pyridine hydrochloride, followed by catalytic hydrogenation.[13] This highlights the importance of 4-substituted pyridines in constructing the molecular architecture of modern therapeutics.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical compound with a rich reactivity profile and significant potential in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical behavior is paramount for its effective utilization in research and development. This guide provides a foundational understanding for scientists and researchers working with this important pyridine derivative.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Chemical Synthesis of Tirofiban Hydrochloride with 4-(4-Pyridinyl)butyl Chloride Hydrochloride. Available at: [Link]

-

Synthesis of Tirofiban Hydrochloride. Chinese Journal of Pharmaceuticals. 2012;43(6):408-410. Available at: [Link]

-

2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses Procedure. Available at: [Link]

-

Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]

-

4-Isopropylpyridine. PubChem. National Institutes of Health. Available at: [Link]

-

4-Butyl pyridine. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Isovaleric Aldehyde in the Synthesis of 4-Isobutyl-Substituted Pyridine-2(1H)-thiones, 4H-Pyrans, and 1,3-Cyclohexadiene. ResearchGate. Available at: [Link]

-

This compound (C9H13N). PubChemLite. Available at: [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

-

Sustainable Synthesis of 4-acylpyridines through air oxidation of dearomatized 4-alkylpyridines. YorkSpace. Available at: [Link]

-

The 13 C NMR spectra of 4a-c at aromatic region. ResearchGate. Available at: [Link]

-

The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Tirofiban. PubChem. National Institutes of Health. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

- Preparation method of compound tirofiban hydrochloride. Google Patents.

-

Reactions at Benzylic Positions: Videos & Practice Problems. Pearson. Available at: [Link]

-

Reactions at the benzylic position. Khan Academy. Available at: [Link]

-

Reactions at the Benzylic Position. YouTube. Available at: [Link]

-

This compound. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

This compound. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

2-Isobutylpyridine. PubChem. National Institutes of Health. Available at: [Link]

-

Reactions at the benzylic position. YouTube. Available at: [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

13C-NMR spectrum of (4). ResearchGate. Available at: [Link]

-

2-isobutyl pyridine, 6304-24-1. The Good Scents Company. Available at: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

-

The importance of synthetic chemistry in the pharmaceutical industry. PubMed. Available at: [Link]

-

Reactions of Substituted Pyridines With Electrophilic Boranes. PubMed. Available at: [Link]

-

4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. The Royal Society of Chemistry. Available at: [Link]

-

4,4'-Bipyridine. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts. ResearchGate. Available at: [Link]

-

Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. NASA Astrophysics Data System. Available at: [Link]

-

Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. National Institutes of Health. Available at: [Link]

-

C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. National Institutes of Health. Available at: [Link]

-

Infrared Absorption Spectra of Molecular Complexes - Molecular Complexes with Iodine and Iodine Halides. Available at: [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. PubChemLite - this compound (C9H13N) [pubchemlite.lcsb.uni.lu]

- 3. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]

- 4. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 5. 4-Butyl pyridine [webbook.nist.gov]

- 6. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis of Tirofiban Hydrochloride [cjph.com.cn]

- 14. Tirofiban | C22H36N2O5S | CID 60947 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Isobutylpyridine: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Synthesis, Spectroscopic Profile, and Pharmaceutical Potential of a Versatile Pyridine Derivative

Abstract

This technical guide provides a comprehensive overview of 4-isobutylpyridine (CAS No: 4810-79-1), a substituted pyridine of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core physicochemical properties, synthesis methodologies, detailed spectroscopic analysis, and potential applications of this compound as a valuable synthon in medicinal chemistry. By integrating established chemical principles with data from analogous structures, this guide serves as an authoritative resource for leveraging this compound in research and development endeavors.

Introduction: The Significance of Alkylated Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The introduction of alkyl substituents onto the pyridine ring profoundly influences the molecule's steric and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This compound, with its characteristic branched alkyl group at the para position, presents a unique combination of lipophilicity and basicity, making it a compelling building block for the synthesis of novel chemical entities. Understanding its fundamental properties and reactivity is paramount for its effective utilization in the design and synthesis of next-generation therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in a laboratory setting. This section details the key properties of this compound.

Core Properties

The essential identifiers and molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4810-79-1 | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| IUPAC Name | 4-(2-methylpropyl)pyridine | [1] |

| Synonyms | Pyridine, 4-(2-methylpropyl)- | [1] |

Spectroscopic Profile

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isobutyl group and the pyridine ring.

-

Pyridine Ring Protons: Two sets of signals are anticipated for the aromatic protons. The protons at the 2 and 6 positions (alpha to the nitrogen) will appear as a doublet downfield, typically in the range of δ 8.4-8.6 ppm, due to the deshielding effect of the electronegative nitrogen atom. The protons at the 3 and 5 positions (beta to the nitrogen) will also present as a doublet, but further upfield, likely in the δ 7.0-7.2 ppm region.

-

Isobutyl Group Protons:

-

A doublet corresponding to the six equivalent methyl protons (-CH(CH₃)₂) is expected around δ 0.9-1.0 ppm.

-

A multiplet (likely a nonet) for the single methine proton (-CH(CH₃)₂) should appear in the δ 1.8-2.0 ppm range.

-

A doublet for the two methylene protons (-CH₂-) attached to the pyridine ring is anticipated around δ 2.5-2.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The C4 carbon, bearing the isobutyl substituent, is expected around δ 155-158 ppm. The C2 and C6 carbons will likely appear near δ 149-151 ppm, while the C3 and C5 carbons should be found around δ 123-125 ppm.

-

Isobutyl Group Carbons: The carbon signals for the isobutyl group will be in the aliphatic region. The methylene carbon (-CH₂-) is expected around δ 40-42 ppm, the methine carbon (-CH-) around δ 29-31 ppm, and the methyl carbons (-CH₃) around δ 22-24 ppm.

The IR spectrum of this compound will display characteristic absorption bands indicating its key functional groups.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the isobutyl group will appear just below 3000 cm⁻¹.

-

C=C and C=N Stretching: Vibrations corresponding to the stretching of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will be observed in the 1600-1400 cm⁻¹ region.

-

C-H Bending: Aromatic C-H out-of-plane bending vibrations will be present in the 900-650 cm⁻¹ region, which can be diagnostic of the substitution pattern. For a 4-substituted pyridine, a strong band in the 850-800 cm⁻¹ range is anticipated. Aliphatic C-H bending vibrations will also be present in the 1470-1365 cm⁻¹ region.

Electron ionization mass spectrometry (EI-MS) of this compound will provide information about its molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z of 135, corresponding to the molecular weight of the compound.[2][3]

-

Major Fragmentation Pathways: The primary fragmentation is likely to be the benzylic cleavage, resulting in the loss of a propyl radical (•CH₂CH(CH₃)) to give a highly stable pyridinium methyl cation at m/z 92. Another significant fragmentation would be the loss of an isobutyl radical (•CH₂CH(CH₃)₂) leading to a pyridinium cation at m/z 78. The loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 120 is also a plausible pathway.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the alkylation of pyridines. The reactivity of the molecule is primarily dictated by the pyridine ring's nucleophilicity and the potential for reactions involving the isobutyl side chain.

Synthetic Methodologies

A common and effective method for the synthesis of 4-alkylpyridines involves the reaction of pyridine with an appropriate alkylating agent.

One potential synthetic route involves a radical-mediated reaction. For instance, the reaction of pyridine with isovaleric acid in the presence of a silver nitrate catalyst and an oxidizing agent like ammonium persulfate can lead to the formation of this compound. This method, a variation of the Minisci reaction, is particularly effective for introducing alkyl groups at the 2- and 4-positions of the pyridine ring.

Experimental Protocol: Synthesis of this compound via Radical Alkylation (Hypothetical)

-

To a solution of pyridine (1.0 eq) in a suitable solvent (e.g., a mixture of water and acetonitrile), add isovaleric acid (1.5 eq) and silver nitrate (0.1 eq).

-

Heat the mixture to a specified temperature (e.g., 80 °C).

-

Slowly add a solution of ammonium persulfate (2.0 eq) in water to the reaction mixture over a period of 1-2 hours.

-

Maintain the reaction at the elevated temperature for an additional 2-4 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity

The chemical behavior of this compound is characterized by the reactivity of the pyridine nucleus and the isobutyl substituent.

-

N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles. It can be readily alkylated to form quaternary pyridinium salts or oxidized to the corresponding N-oxide.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under harsh conditions, substitution can occur, primarily at the 3- and 5-positions.

-

Reactions of the Isobutyl Group: The benzylic protons of the isobutyl group are susceptible to radical halogenation. The isobutyl group itself is generally stable under many reaction conditions but can be modified through various synthetic transformations if desired.

Applications in Drug Development and Research

The pyridine moiety is a privileged scaffold in medicinal chemistry, and its alkylated derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical agents.

Role as a Synthetic Intermediate

This compound serves as a versatile synthon for introducing the 4-isobutylpyridyl moiety into more complex molecules. This can be achieved through various cross-coupling reactions if the pyridine ring is appropriately functionalized (e.g., halogenated). The isobutyl group can influence the lipophilicity and metabolic stability of the final compound, which are critical parameters in drug design.

Potential Biological Activities

While specific biological activities of this compound itself are not extensively documented in publicly available literature, the broader class of alkylated pyridines has shown a wide range of biological effects. The presence of the isobutyl group may confer interactions with hydrophobic pockets in biological targets. Further screening of this compound and its derivatives against various biological targets could unveil novel therapeutic applications.

Purification and Handling

Proper purification and handling procedures are essential for maintaining the integrity of this compound and ensuring safety in the laboratory.

Purification Protocols

Standard laboratory techniques can be employed for the purification of this compound.

Distillation: For larger quantities, fractional distillation under reduced pressure is an effective method for purification, especially for removing non-volatile impurities.

Column Chromatography: For smaller scales or for separating closely related impurities, column chromatography on silica gel is the method of choice. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

Workflow for Purification of this compound

Caption: General workflow for the purification of this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is a combustible liquid and should be stored away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and the versatility of the pyridine scaffold make it an attractive building block for the development of novel compounds with potential therapeutic applications. This technical guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their scientific pursuits. Further exploration of its reactivity and biological activity is warranted to fully unlock its potential in the advancement of chemical and pharmaceutical sciences.

References

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. 4-Butyl pyridine. NIST Chemistry WebBook. [Link]

-

PubChem. 2-Isobutylpyridine. National Center for Biotechnology Information. [Link]

-

NIST. 2-Isobutyl-4-methylpyridine. NIST Chemistry WebBook. [Link]

Sources

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 4-Isobutylpyridine

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Isobutylpyridine (also known as 4-(2-methylpropyl)pyridine), a heterocyclic compound of interest in pharmaceutical and materials science research. Understanding the unique spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical systems. This document will delve into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just the data, but a field-proven interpretation rooted in the principles of chemical structure and reactivity.

The Structural Blueprint: An Introduction to this compound

This compound, with the molecular formula C₉H₁₃N, belongs to the family of alkyl-substituted pyridines. The molecule consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, substituted at the 4-position with an isobutyl group. This structural arrangement dictates the electronic environment of each atom, which in turn governs its interaction with various forms of electromagnetic radiation, providing a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. By observing the behavior of atomic nuclei in a strong magnetic field, we can deduce a wealth of structural information.

Experimental Protocol: ¹H and ¹³C NMR

A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared and placed in a standard 5 mm NMR tube. The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a clear picture of the different proton environments within the molecule. The integration of the signals corresponds to the number of protons in each environment.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.48 | Doublet | 2H | H-2, H-6 (α-protons) |

| ~7.09 | Doublet | 2H | H-3, H-5 (β-protons) |

| ~2.45 | Doublet | 2H | -CH₂- |

| ~1.88 | Multiplet | 1H | -CH(CH₃)₂ |

| ~0.90 | Doublet | 6H | -CH(CH₃)₂ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

Interpretation:

-

Aromatic Protons: The pyridine ring exhibits a characteristic AA'BB' system. The protons ortho to the nitrogen (H-2 and H-6) are deshielded due to the electron-withdrawing nature of the nitrogen atom and appear as a doublet at a lower field (~8.48 ppm). The protons meta to the nitrogen (H-3 and H-5) are less deshielded and resonate as a doublet at a higher field (~7.09 ppm).

-

Isobutyl Protons: The methylene protons (-CH₂-) adjacent to the pyridine ring appear as a doublet around 2.45 ppm, split by the neighboring methine proton. The methine proton (-CH(CH₃)₂) is a multiplet (septet) around 1.88 ppm due to coupling with the six equivalent methyl protons and the two methylene protons. The six equivalent methyl protons (-CH(CH₃)₂) give rise to a characteristic doublet at approximately 0.90 ppm, split by the single methine proton.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of distinct carbon environments in this compound.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-4 (ipso-carbon) |

| ~149.5 | C-2, C-6 |

| ~124.0 | C-3, C-5 |

| ~44.5 | -CH₂- |

| ~30.0 | -CH(CH₃)₂ |

| ~22.5 | -CH(CH₃)₂ |

Note: These are approximate chemical shifts and can vary slightly.

Interpretation:

-

Pyridine Carbons: The carbon atom attached to the isobutyl group (C-4) is significantly deshielded. The carbons adjacent to the nitrogen (C-2 and C-6) also appear at a low field due to the electronegativity of the nitrogen. The C-3 and C-5 carbons resonate at a higher field.

-

Isobutyl Carbons: The chemical shifts of the isobutyl carbons are in the typical aliphatic region. The methylene carbon (-CH₂-) is observed around 44.5 ppm, the methine carbon (-CH(CH₃)₂) at approximately 30.0 ppm, and the two equivalent methyl carbons (-CH(CH₃)₂) at around 22.5 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. By identifying the characteristic absorption bands, we can confirm the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A small drop of neat this compound is placed directly on the crystal of an ATR-FTIR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2955 | Strong | Aliphatic C-H stretch (asymmetric) |

| ~2870 | Strong | Aliphatic C-H stretch (symmetric) |

| ~1605 | Strong | C=C and C=N ring stretching |

| ~1560 | Medium | C=C and C=N ring stretching |

| ~1465 | Medium | CH₂ and CH₃ bending |

| ~820 | Strong | C-H out-of-plane bending (para-disubstituted) |

Interpretation:

-

C-H Stretching: The presence of both aromatic and aliphatic C-H bonds is confirmed by the absorption bands above and below 3000 cm⁻¹, respectively.

-

Pyridine Ring Vibrations: The strong absorptions around 1605 cm⁻¹ and 1560 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

Alkyl Group Vibrations: The strong bands in the 2955-2870 cm⁻¹ region are due to the C-H stretching of the isobutyl group. The bending vibrations for the CH₂ and CH₃ groups appear around 1465 cm⁻¹.

-

Substitution Pattern: The strong band around 820 cm⁻¹ is indicative of the para (1,4-) substitution pattern on the pyridine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecule's fragmentation pattern, which can further confirm its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A gaseous sample of this compound is introduced into the ion source of a mass spectrometer and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

Mass Spectrum Analysis

Table 4: Key Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 135 | ~40 | [M]⁺ (Molecular Ion) |

| 120 | ~100 | [M - CH₃]⁺ |

| 92 | ~30 | [M - C₃H₇]⁺ or [M - CH(CH₃)₂]⁺ (loss of isopropyl radical) |

Interpretation:

-

Molecular Ion Peak: The peak at m/z 135 corresponds to the molecular weight of this compound (C₉H₁₃N), confirming its elemental composition.[1] The presence of an odd molecular weight is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

-

Fragmentation Pattern: The base peak (most intense peak) at m/z 120 results from the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation pathway for compounds containing an isobutyl group, leading to the formation of a stable secondary carbocation. The peak at m/z 92 arises from the cleavage of the bond between the methylene group and the pyridine ring, resulting in the loss of an isopropyl radical.

Molecular Structure and Fragmentation Diagram

The following diagram illustrates the structure of this compound and its primary fragmentation pathway in EI-MS.

Caption: Fragmentation of this compound in EI-MS.

Conclusion: A Cohesive Spectroscopic Portrait

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the atomic connectivity and chemical environments. The IR spectrum confirms the presence of the key functional groups and the substitution pattern of the pyridine ring. Finally, the mass spectrum establishes the molecular weight and reveals a characteristic fragmentation pattern consistent with the proposed structure. This detailed spectroscopic guide serves as a valuable resource for researchers, enabling confident identification and utilization of this compound in their scientific endeavors.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][1]

-

PubChem. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-Isobutylpyridine for Research and Development Professionals

This guide provides a comprehensive overview of the critical safety protocols and handling precautions for 4-isobutylpyridine (CAS No. 4810-79-1), a key reagent in various research and drug development applications. Adherence to these guidelines is paramount to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. This document moves beyond a simple checklist, offering in-depth, field-proven insights into the causality behind each procedural recommendation.

Understanding the Hazard Profile of this compound

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound, a substituted pyridine derivative, presents a multi-faceted risk profile that demands careful consideration.

Physicochemical Properties

The physical and chemical properties of a substance dictate its behavior under various laboratory conditions and are critical inputs for a comprehensive risk assessment.

| Property | Value | Source |

| CAS Number | 4810-79-1 | [1] |

| Molecular Formula | C9H13N | [1] |

| Molecular Weight | 135.21 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Boiling Point | 200-201 °C @ 760 mmHg (est.) | [3] |

| Flash Point | 69.2 °C (157.0 °F) (est.) | [3] |

| Vapor Pressure | 0.468 mmHg @ 25 °C (est.) | [3] |

| Solubility | Soluble in alcohol. Limited water solubility (est. 7813 mg/L @ 25°C). | [3] |

Note: Some physical properties are estimated values and should be treated as such in risk assessments.

GHS Classification and Hazard Statements

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, data from related pyridine compounds and available resources indicate the following GHS classifications should be conservatively assumed. Always refer to the supplier-specific SDS for the most accurate information.[4][5][6]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 (Assumed) | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 (Assumed) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 (Assumed) | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[5][6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation[5][6] |

Signal Word: Danger [7]

Hazard Pictograms:

Toxicological Profile: A Mechanistic Perspective

The toxicity of pyridine and its alkylated derivatives is a significant concern. While specific toxicological data for this compound is limited, the known effects of pyridine provide a strong basis for precautionary handling.[8] The primary health concern is liver damage.[9][10] Animal studies have demonstrated that pyridine exposure can lead to centrilobular degeneration and hypertrophy of the liver.[11] Neurological effects, including headache, dizziness, and central nervous system depression, have also been reported with pyridine exposure.[12][13]

The mechanism of pyridine-induced hepatotoxicity is not fully elucidated but is thought to involve metabolic activation to reactive intermediates that can cause cellular damage. It is crucial for researchers, particularly in long-term studies or those involving repeated handling, to be aware of these potential chronic effects. While pyridine itself is not classifiable as to its carcinogenicity to humans (Group 3), some alkylated pyridines are under scrutiny, and it is prudent to handle all such compounds with care.[11][14] There is currently insufficient data on the reproductive and developmental toxicity of this compound.[15]

Proactive Safety: Risk Assessment and Hazard Control

A proactive approach to safety, centered on a thorough risk assessment for every experiment involving this compound, is essential.

The Risk Assessment Workflow

The following workflow outlines a systematic process for assessing and mitigating the risks associated with handling this compound.[3][16][17]

Caption: Risk Assessment Workflow for this compound.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning and certified chemical fume hood.[4] This is the most critical engineering control to minimize inhalation exposure to its vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Administrative Controls: Standardizing Safe Practices

-

Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before any work with this compound begins. This SOP should incorporate all aspects of this guide.

-

Access Control: Store this compound in a designated, well-ventilated, and secure area. Access should be limited to trained and authorized personnel.[4]

-

Labeling: All primary and secondary containers of this compound and its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[4]

-

Working Alone: Avoid working alone when handling significant quantities of this compound.

Personal Protective Equipment (PPE): The Final Barrier

The selection and use of appropriate PPE are critical for preventing dermal and eye exposure. PPE is the last line of defense and should never be used as a substitute for robust engineering and administrative controls.

Hand Protection: A Critical Choice

The choice of glove material is paramount when handling pyridine and its derivatives. Nitrile gloves, while common in laboratories, are generally not recommended for prolonged contact with pyridine as they offer poor resistance.[4][18]

| Glove Material | Breakthrough Time (Pyridine) | Degradation | Recommendation | Rationale and Causality |

| Butyl Rubber | > 480 minutes | Excellent | Highly Recommended | Butyl rubber is a synthetic elastomer with a highly packed molecular structure, making it exceptionally resistant to permeation by polar organic solvents like pyridine.[19][20] Its low permeability provides a robust barrier for extended handling. |

| Neoprene/Latex Blend | > 480 minutes | Excellent | Recommended | This blend combines the chemical resistance of neoprene with the flexibility of natural rubber, offering excellent protection against pyridine.[21] |

| Nitrile | 10-30 minutes | Not Recommended | Not Recommended for Prolonged Use | Nitrile rubber can swell and degrade upon extended contact with pyridine, leading to rapid permeation and loss of protective integrity.[22][23][24][25] It should only be used for incidental splash protection, with immediate removal and replacement upon contact. |

Always inspect gloves for signs of degradation or punctures before and during use. Double gloving can provide an additional layer of protection. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after removal.

Eye and Face Protection

-

Chemical Safety Goggles: ANSI Z87.1-rated chemical safety goggles are mandatory whenever this compound is handled.[4]

-

Face Shield: A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during the transfer of large volumes or when handling the chemical under pressure or at elevated temperatures.

Body Protection

-

Laboratory Coat: A flame-resistant laboratory coat with long sleeves and a secure closure is required.

-

Chemical Apron: A chemical-resistant apron made of a material like butyl rubber or neoprene should be worn over the lab coat when handling larger quantities of this compound.

-

Footwear: Closed-toe shoes are mandatory in the laboratory at all times.

Safe Handling and Storage Protocols

General Handling

-

Inert Atmosphere: While not always necessary for short-term handling, for prolonged storage or reactions sensitive to oxidation, consider handling this compound under an inert atmosphere (e.g., nitrogen or argon).

-

Grounding and Bonding: For transfers of large quantities, use proper grounding and bonding procedures to prevent the buildup of static electricity, which could ignite flammable vapors.[26]

-

Avoid Incompatibilities: Keep this compound away from strong oxidizing agents and strong acids, as violent reactions can occur.[4][12]

Storage

-

Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4]

-

Location: Store away from heat, sparks, open flames, and direct sunlight.[4]

-

Segregation: Store separately from incompatible materials, particularly strong acids and oxidizers.[4]

Emergency Procedures: A Plan for the Unexpected

A well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

Emergency Response Decision Tree

Caption: Emergency Response Decision Tree for this compound Incidents.

Spill Cleanup Protocol

The response to a spill depends on its scale and the level of hazard it presents.[27][28]

Minor Spill (< 1 Liter, contained within a fume hood):

-

Alert Personnel: Inform others in the immediate area.

-

Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double gloves (butyl rubber over nitrile). A respirator may be necessary depending on the vapor concentration.

-

Containment: Confine the spill by creating a dike around it with a non-reactive absorbent material such as vermiculite, sand, or a commercial spill pillow.[29]

-

Absorption: Gently apply the absorbent material, working from the outside in to prevent spreading.[30]

-

Collection: Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.[31]

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Major Spill (> 1 Liter, outside of a fume hood, or any spill you are not trained or equipped to handle):

-

Evacuate: Immediately evacuate the laboratory, closing the door behind you.

-

Alert: Notify your supervisor and institutional emergency services (e.g., Environmental Health & Safety).

-

Isolate: Prevent others from entering the area.

-

Assist: Provide the emergency response team with the Safety Data Sheet and any other relevant information from a safe distance.

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[32]

Waste Disposal

All waste containing this compound, including contaminated absorbents, PPE, and reaction byproducts, must be treated as hazardous waste.[4]

Waste Collection

-

Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.[4]

-

Do not mix with incompatible waste streams.

Disposal Procedures

-

Follow all institutional, local, and national regulations for hazardous waste disposal.[33]

-

While neutralization with a strong acid can be performed to form a salt, this should only be done by trained personnel as part of a formal waste treatment protocol, as the reaction can be exothermic.[34] For most laboratory settings, direct collection and disposal via a certified hazardous waste contractor is the recommended and safest method. Incineration is a common disposal method for pyridine-based waste.[33]

Conclusion

This compound is a valuable chemical tool for researchers and drug development professionals. However, its potential hazards necessitate a respectful and cautious approach. By integrating the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, the risks associated with its use can be effectively managed. A culture of safety, built on a thorough understanding of the "why" behind each precaution, is the ultimate safeguard for all laboratory personnel.

References

-

Carnegie Mellon University. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]

-

University of Missouri. (n.d.). Preparing for Emergency Chemical Spills. Retrieved from [Link]

- National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

-

Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

-

Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

-

The University of Texas at Austin Environmental Health and Safety. (n.d.). Laboratory Risk Assessment. Retrieved from [Link]

-

University of Wollongong. (n.d.). Laboratory Work Risk Assessment. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-isobutyl pyridine, 4810-79-1. Retrieved from [Link]

- American Chemical Society. (2015). Case study – A two liter pyridine spill in an undergraduate laboratory.

- International Agency for Research on Cancer. (n.d.). Some Chemicals that Cause Tumours of the Urinary Tract in Rodents.

-

National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

-

National Institute for Public Health and the Environment (RIVM). (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. Retrieved from [Link]

-

Duke University. (n.d.). Microflex Chemical Resistance Guide. Retrieved from [Link]

-

MBP Inc. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

-

The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

-

ResearchGate. (2022, November 15). How to quench Pyridine?. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

WellBefore. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-isobutyl pyridine, 4810-79-1. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Pyridine: Human health tier II assessment. Retrieved from [Link]

-

Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

-

Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

-

WellBefore. (2022, December 29). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from [Link]

-

The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]

-

University of California, San Diego. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. Retrieved from [Link]

-

GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | Public Health Statement. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ATSDR Pyridine ToxFAQs. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

Sources

- 1. 4-isobutyl pyridine, 4810-79-1 [thegoodscentscompany.com]

- 2. scbt.com [scbt.com]

- 3. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 8. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 9. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. nj.gov [nj.gov]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 17. documents.uow.edu.au [documents.uow.edu.au]

- 18. gloves.com [gloves.com]

- 19. gloves-online.com [gloves-online.com]

- 20. safety.fsu.edu [safety.fsu.edu]

- 21. fishersci.com [fishersci.com]

- 22. cdn.mscdirect.com [cdn.mscdirect.com]

- 23. safety.duke.edu [safety.duke.edu]

- 24. ehs.yale.edu [ehs.yale.edu]

- 25. wellbefore.com [wellbefore.com]

- 26. Chemical Spill Response [augusta.edu]

- 27. cmu.edu [cmu.edu]

- 28. ehs.wisc.edu [ehs.wisc.edu]

- 29. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 30. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 31. ehs.utk.edu [ehs.utk.edu]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. atsdr.cdc.gov [atsdr.cdc.gov]

- 34. researchgate.net [researchgate.net]

solubility of 4-Isobutylpyridine in different solvents

An In-depth Technical Guide to the Solubility of 4-Isobutylpyridine

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound. Recognizing the limited availability of direct quantitative solubility data in publicly accessible literature, this document emphasizes the foundational principles of solubility and their application to predicting the behavior of this compound in various solvent systems. Furthermore, a detailed, best-practice experimental protocol for the accurate determination of its solubility is presented. This guide is intended to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies necessary to effectively utilize this compound in their work.

Introduction to this compound

This compound, with the chemical formula C9H13N, is a substituted pyridine derivative.[1][2] Its molecular structure consists of a pyridine ring with an isobutyl group attached at the fourth position. This compound and its isomers are of interest in various fields, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C9H13N | [1] |

| Molecular Weight | 135.21 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 200-201 °C (estimated) | [4] |

| logP (o/w) | 2.280 - 2.702 (estimated) | [3][4] |

| Water Solubility | 7813 mg/L at 25 °C (estimated) | [4] |

The structure of this compound, featuring both a polar aromatic heterocycle and a nonpolar alkyl substituent, gives it an amphiphilic character that dictates its solubility across a range of solvents. The lone pair of electrons on the nitrogen atom of the pyridine ring allows for hydrogen bonding with protic solvents and contributes to its basicity.[5]

Theoretical Principles Governing Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility.[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

The solubility of this compound is influenced by the interplay of its polar pyridine ring and its nonpolar isobutyl group.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding. The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor. While an estimated water solubility of 7813 mg/L suggests some solubility, the presence of the relatively large nonpolar isobutyl group will limit its miscibility with water.[4] In contrast, it is expected to be soluble in alcohols like ethanol, where the nonpolar alkyl chains of the solvent can interact favorably with the isobutyl group of the solute.[4]

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide, acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds, so they cannot act as hydrogen bond donors. This compound is expected to be soluble in these solvents due to favorable dipole-dipole interactions between the polar pyridine ring and the polar aprotic solvent molecules.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through London dispersion forces. The nonpolar isobutyl group of this compound will have favorable interactions with nonpolar solvents, suggesting good solubility. The polar pyridine ring may slightly hinder miscibility with very nonpolar solvents like hexane, but overall, significant solubility is anticipated.

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound.

Caption: Intermolecular forces influencing the solubility of this compound.

Predicted Solubility of this compound in Common Solvents

Based on the theoretical principles discussed, the following table summarizes the predicted solubility of this compound in various classes of solvents. It is important to note that these are predictions and experimental verification is recommended for precise applications.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar pyridine ring can hydrogen bond with water, but the nonpolar isobutyl group limits solubility.[4][7] |

| Ethanol, Methanol | Soluble/Miscible | The alcohol's hydroxyl group can hydrogen bond with the pyridine nitrogen, and its alkyl chain can interact with the isobutyl group.[4] | |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble/Miscible | Favorable dipole-dipole interactions between the polar pyridine ring and the solvent are expected.[8] |

| Nonpolar | Hexane, Toluene | Soluble | The nonpolar isobutyl group will have strong London dispersion force interactions with nonpolar solvents. |

| Diethyl Ether | Soluble | While having some polar character, diethyl ether is a good solvent for many organic compounds and should readily dissolve this compound. |

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[9]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

-

Syringe filters (solvent-compatible, appropriate pore size)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Temperature control is critical as solubility is temperature-dependent.[9]

-